



Application Notes and Protocols for C-H Activation Using Nickel-Based Catalysts

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Compound of Interest		
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These application notes provide a comprehensive overview and detailed protocols for conducting carbon-hydrogen (C-H) bond activation reactions utilizing **nickel**-based catalysts. This powerful synthetic strategy offers an atom-economical and increasingly prevalent method for the construction of complex molecules, with significant applications in pharmaceutical and materials science. This document outlines various **nickel**-catalyzed C-H functionalization reactions, including arylation, alkylation, and amination, complete with experimental procedures, data presentation, and mechanistic diagrams.

Introduction to Nickel-Catalyzed C-H Activation

The direct functionalization of otherwise inert C-H bonds has emerged as a transformative tool in organic synthesis.[1] **Nickel** catalysis, in particular, has garnered substantial attention due to the earth-abundance, low cost, and unique reactivity of **nickel** compared to precious metals like palladium.[2] **Nickel** catalysts can access multiple oxidation states (commonly Ni(0), Ni(I), Ni(II), Ni(III), and Ni(IV)), enabling a wide range of C-H activation pathways and facilitating the formation of carbon-carbon and carbon-heteroatom bonds.[3][4]

A common strategy in **nickel**-catalyzed C-H activation involves the use of directing groups (DGs). These groups, typically containing a heteroatom, are appended to the substrate and coordinate to the **nickel** center, positioning the catalyst in proximity to the targeted C-H bond for selective activation.[5]



Experimental Protocols and Data

This section provides detailed experimental protocols for representative **nickel**-catalyzed C-H activation reactions. The quantitative data for these reactions, including yields and key reaction parameters, are summarized in the subsequent tables for easy comparison.

Nickel-Catalyzed C-H Arylation of Imidazoles with Phenol Derivatives

This protocol describes the arylation of the C2-H bond of an imidazole with a phenol derivative, which serves as the aryl source.[6][7]

General Procedure: To an oven-dried reaction vessel, add the imidazole substrate (0.40 mmol, 1.0 equiv.), the phenol derivative (0.60 mmol, 1.5 equiv.), Ni(OTf)₂ (14.2 mg, 0.04 mmol, 10 mol%), and 1,2-bis(dicyclohexylphosphino)ethane (dcype) (20.2 mg, 0.048 mmol, 12 mol%). The vessel is then sealed, evacuated, and backfilled with argon (this cycle is repeated three times). Under a positive pressure of argon, K₃PO₄ (254.8 mg, 1.20 mmol, 3.0 equiv.) and tertamyl alcohol (1.6 mL) are added. The reaction vessel is sealed and the mixture is stirred at 110 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired arylated imidazole product.

Table 1: Nickel-Catalyzed C-H Arylation of Imidazoles



Entry	Imidazole Substrate	Phenol Derivative	Product	Yield (%)
1	N- Methylbenzimida zole	Phenyl carbamate	2-Phenyl-N- methylbenzimida zole	95
2	N- Benzylimidazole	4-Methoxyphenyl carbamate	2-(4- Methoxyphenyl)- N- benzylimidazole	88
3	1,2- Dimethylimidazol e	3-Chlorophenyl carbamate	2-(3- Chlorophenyl)-1, 2- dimethylimidazol e	75

Yields are for the isolated product.

Nickel-Catalyzed C-H Alkylation of Aromatic Amides with Alkyl Halides

This protocol details the ortho-alkylation of an aromatic amide using an alkyl halide as the coupling partner, facilitated by a directing group.[8]

General Procedure: In a nitrogen-filled glovebox, a screw-capped vial is charged with the aromatic amide substrate (0.2 mmol, 1.0 equiv.), Ni(OAc)₂ (2.5 mg, 0.01 mmol, 5 mol%), 1,10-phenanthroline (3.6 mg, 0.02 mmol, 10 mol%), and K₂CO₃ (55.2 mg, 0.4 mmol, 2.0 equiv.). The alkyl halide (0.3 mmol, 1.5 equiv.) and 1,4-dioxane (1.0 mL) are then added. The vial is sealed and the reaction mixture is stirred at 130 °C for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Table 2: **Nickel**-Catalyzed C-H Alkylation of Aromatic Amides



Entry	Aromatic Amide Substrate	Alkyl Halide	Product	Yield (%)
1	N-(quinolin-8- yl)benzamide	1-lodooctane	N-(quinolin-8- yl)-2- octylbenzamide	82
2	N-(pyridin-2- yl)benzamide	1-Bromohexane	N-(pyridin-2- yl)-2- hexylbenzamide	76
3	N-(quinolin-8- yl)-4- methoxybenzami de	Cyclohexyl bromide	N-(quinolin-8- yl)-2-cyclohexyl- 4- methoxybenzami de	65

Yields are for the isolated product.

Nickel-Catalyzed C-H Amination of Arenes with Alkylamines

This protocol describes the direct amination of an arene C-H bond with an alkylamine, employing a bidentate directing group.[9][10]

General Procedure: A mixture of the arene substrate bearing an 8-aminoquinoline directing group (0.2 mmol, 1.0 equiv.), Ni(OAc)₂ (5.0 mg, 0.02 mmol, 10 mol%), Ag₂CO₃ (110 mg, 0.4 mmol, 2.0 equiv.), and Cs₂CO₃ (130 mg, 0.4 mmol, 2.0 equiv.) is placed in a screw-capped reaction tube. The tube is evacuated and backfilled with argon. The alkylamine (0.4 mmol, 2.0 equiv.) and toluene (1.0 mL) are then added under an argon atmosphere. The tube is sealed, and the reaction mixture is stirred vigorously at 140 °C for 24 hours. After cooling to ambient temperature, the mixture is diluted with CH₂Cl₂ and filtered through a short pad of Celite. The filtrate is concentrated, and the residue is purified by preparative thin-layer chromatography to give the aminated product.

Table 3: Nickel-Catalyzed C-H Amination of Arenes



Entry	Arene Substrate	Alkylamine	Product	Yield (%)
1	N-(quinolin-8- yl)benzamide	Piperidine	N-(quinolin-8- yl)-2-(piperidin-1- yl)benzamide	85
2	N-(quinolin-8- yl)benzamide	Morpholine	N-(quinolin-8- yl)-2- morpholinobenza mide	78
3	N-(quinolin-8- yl)-4- fluorobenzamide	n-Hexylamine	N-(quinolin-8- yl)-4-fluoro-2- (hexylamino)ben zamide	62

Yields are for the isolated product.

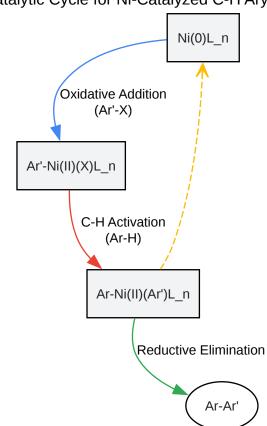
Mechanistic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanistic cycles and experimental workflows in **nickel**-catalyzed C-H activation.

Catalytic Cycle for Nickel-Catalyzed C-H Arylation

This diagram illustrates a plausible catalytic cycle for the C-H arylation of an arene (Ar-H) with an aryl halide (Ar'-X), often proposed to proceed through a Ni(0)/Ni(II) or Ni(I)/Ni(III) manifold.





Catalytic Cycle for Ni-Catalyzed C-H Arylation

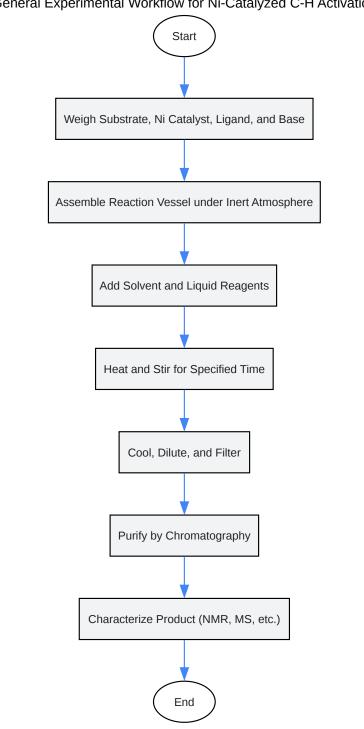
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Caption: A simplified catalytic cycle for **nickel**-catalyzed C-H arylation.

General Experimental Workflow

This diagram outlines the typical workflow for setting up and performing a **nickel**-catalyzed C-H activation reaction.





General Experimental Workflow for Ni-Catalyzed C-H Activation

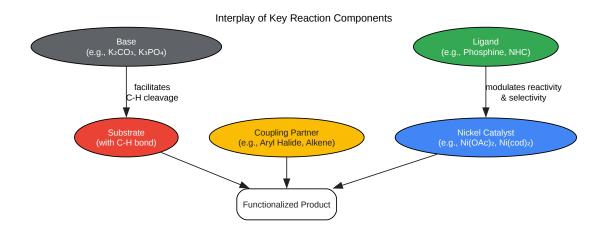
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Caption: A standard workflow for **nickel**-catalyzed C-H activation experiments.



Logical Relationship of Key Reaction Components

This diagram illustrates the interplay between the essential components in a typical **nickel**-catalyzed C-H activation reaction.



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